isoquinoline-1-thiol

Description

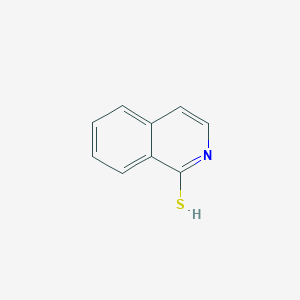

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYIDSMWPLNHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinoline 1 Thiol and Its Functionalized Derivatives

Direct Synthetic Approaches to Isoquinoline-1-thiol (B1306609)

The direct synthesis of the this compound core can be achieved through several strategic approaches. These methods focus on the introduction of the sulfur functionality at the C1-position of the isoquinoline (B145761) ring system.

Thiourea-Mediated Regioselective Synthesis

A classical and effective method for the synthesis of thiols from halides involves the use of thiourea (B124793). This two-step process can be adapted for the regioselective synthesis of this compound. The reaction begins with a nucleophilic substitution, where the sulfur atom of thiourea attacks an activated 1-haloisoquinoline, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline. This initial step forms a stable intermediate, an S-isoquinolin-1-ylisothiouronium salt.

The subsequent step involves the hydrolysis of this isothiouronium salt under basic conditions, typically using a solution of sodium hydroxide. The hydrolysis proceeds to liberate the target this compound (which exists in equilibrium with its 1(2H)-isoquinolinethione tautomer) and urea (B33335) as a byproduct. This method is advantageous due to the use of inexpensive and stable reagents.

Related Preparative Routes to 1(2H)-Isoquinolinethione

The most prevalent and direct route to 1(2H)-isoquinolinethione involves the thionation of its oxygen analog, 1(2H)-isoquinolone. This transformation is commonly accomplished using a specialized thionating agent, with Lawesson's reagent being the most effective and widely used. nih.govresearchgate.net The reaction mechanism involves a cycloaddition of Lawesson's reagent to the carbonyl group of the isoquinolone, forming a four-membered thiaoxaphosphetane intermediate. nih.gov This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl compound (the thione) and a stable P=O byproduct. nih.gov

The reaction is typically carried out by heating the 1(2H)-isoquinolone with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. nih.gov This method is highly efficient for preparing N-substituted 1(2H)-isoquinolinethiones, which are crucial precursors for further functionalization. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-Alkyl-1(2H)-isoquinolone | Lawesson's Reagent | Toluene, reflux | 2-Alkyl-1(2H)-isoquinolinethione | Good |

Table 1: General conditions for the thionation of 2-Alkyl-1(2H)-isoquinolones.

Post-Synthetic Functionalization of this compound

The synthetic utility of this compound is most evident in its post-synthetic modifications. The sulfur atom provides a reactive handle for building molecular complexity through various transformations.

Electrophilic S-Alkylation Reactions for Thioether Formation

The thiol group of this compound, or more commonly the thione tautomer, can be readily alkylated to form thioethers (specifically, 1-alkylthioisoquinoline derivatives). The reaction proceeds via deprotonation of the thione with a suitable base to form a thiolate anion, which is a potent nucleophile. This anion then reacts with an electrophilic alkylating agent, such as an alkyl halide, in a standard SN2 reaction. masterorganicchemistry.com

A key application of this reaction is the formation of 2-alkyl-1-methylthioisoquinolinium salts. In this process, a 2-alkyl-1(2H)-thioisoquinolone is treated directly with methyl iodide. nih.govclockss.org The sulfur atom attacks the methyl group, resulting in the formation of a stable isoquinolinium salt where the methylthio group serves as an excellent leaving group for subsequent nucleophilic substitution reactions. clockss.org

| Thione Substrate | Alkylating Agent | Conditions | Product | Reference |

| 2-Alkyl-1(2H)-isoquinolinethione | Methyl Iodide | - | 2-Alkyl-1-methylthioisoquinolinium Iodide | nih.gov |

| 2-Benzyl-1(2H)-isoquinolinethione | Methyl Iodide | - | 2-Benzyl-1-methylthioisoquinolinium Iodide | clockss.org |

Table 2: Examples of S-Alkylation to form 1-Alkylthioisoquinolinium Salts.

Synthesis of Thiol-Bearing Heterocyclic Scaffolds

The this compound framework can be incorporated into more complex, fused heterocyclic systems. In these syntheses, the thiol or a thiourea precursor acts as a key building block in multicomponent reactions. For instance, an efficient one-pot method for synthesizing alkyl 2-(1-alkyl-5-oxo-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-yliden) acetate (B1210297) derivatives has been developed. pnu.ac.ir This reaction proceeds between isoquinoline, a dialkyl acetylenedicarboxylate, and a phenylthiourea (B91264) derivative under solvent-free conditions. pnu.ac.ir In this process, the isoquinoline acts as a promoter, facilitating the construction of a new, distinct heterocyclic ring system that incorporates a thione group. pnu.ac.ir

Formation of Complex Isoquinoline-Based Architectures

One of the most powerful applications of this compound derivatives is in the construction of complex, fused polycyclic architectures, such as pyrrolo[2,1-a]isoquinolines. rsc.org These compounds are of significant interest due to their presence in bioactive natural products. clockss.org A novel and efficient method for their synthesis utilizes the 1-methylthioisoquinolinium salts prepared via S-alkylation. nih.govclockss.orgresearchgate.net

The synthesis involves the reaction of a 2-alkyl-1-methylthioisoquinolinium salt with a carbanion derived from an active methylene (B1212753) compound (e.g., dimethyl malonate, malononitrile) in the presence of a strong base like sodium hydride. nih.govclockss.org The carbanion displaces the methylthio leaving group at the C1 position of the isoquinoline ring. The resulting intermediate can then undergo an intramolecular cyclization, often promoted by heating in acetic anhydride (B1165640), to afford the final, functionalized pyrrolo[2,1-a]isoquinoline (B1256269) skeleton in good to excellent yields. nih.govclockss.org

| Active Methylene Compound | Base | Cyclization Condition | Product Type | Yield |

| Dimethyl malonate | NaH | Acetic anhydride, 130°C | Pyrrolo[2,1-a]isoquinoline derivative | 91% |

| Methyl cyanoacetate | NaH | Acetic anhydride, 130°C | Pyrrolo[2,1-a]isoquinoline derivative | 98% |

| Malononitrile | NaH | Acetic anhydride, 130°C | Pyrrolo[2,1-a]isoquinoline derivative | 12% |

Table 3: Synthesis of Pyrrolo[2,1-a]isoquinolines from 2-Benzyl-1-methylthioisoquinolinium salt and various active methylene compounds. clockss.org

Fundamental Chemical Properties and Reactivity of Isoquinoline 1 Thiol

Prototropic Tautomerism: Thiol-Thione Equilibrium

The thiol-thione tautomerism of isoquinoline-1-thiol (B1306609) involves the migration of a proton between the sulfur and nitrogen atoms. This results in an equilibrium between the this compound (thiol form) and 2H-isoquinoline-1-thione (thione form). This type of tautomerism is a common feature in many nitrogen-containing heterocyclic mercapto-compounds. anu.edu.au The equilibrium between these two forms is sensitive to various factors, including the physical state (solid, liquid, or gas), the solvent, and the electronic nature of substituents on the ring.

Experimental Investigation of Tautomeric Forms (e.g., NMR, UV-Vis)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the experimental investigation of thiol-thione tautomeric equilibria in solution.

NMR Spectroscopy: Both 1H and 13C NMR spectroscopy can provide valuable insights into the dominant tautomeric form. In a study of 1-benzamidoisoquinoline derivatives, the presence of distinct signals for each tautomer in the 1H NMR spectrum indicated that the proton transfer is slow on the NMR timescale. researchgate.netmdpi.com For this compound, the thione form would be expected to show a characteristic N-H proton signal, while the thiol form would exhibit an S-H proton signal.

A more definitive method is 13C NMR spectroscopy. The chemical shift of the carbon atom attached to the sulfur (C1) is particularly informative. In the thione form, this carbon is part of a C=S double bond and is expected to resonate at a significantly downfield chemical shift compared to the C-S single bond in the thiol form. For instance, in a study of cinnolin-4-ol, the C4 carbon signal appeared at 170.3 ppm, which is typical for a carbonyl (C=O) group, confirming the predominance of the keto form. youtube.com A similar downfield shift would be anticipated for the C=S carbon in the thione tautomer of this compound.

UV-Vis Spectroscopy: UV-Vis spectroscopy is another effective technique for distinguishing between thiol and thione tautomers. The two forms have different chromophores and thus exhibit distinct absorption spectra. Thione tautomers typically show an absorption band in the range of 300-400 nm, which is attributed to the n-π* transition of the C=S group. wikipedia.org In contrast, thiol tautomers generally have their main absorption peaks below 300 nm, corresponding to π-π* transitions within the aromatic system. wikipedia.org In studies of similar heterocyclic systems, the position of the absorption maximum has been used to determine the dominant tautomer in various solvents. wikipedia.orgresearchgate.net

The following table, based on data from analogous heterocyclic systems, illustrates the expected spectroscopic features for the tautomers of this compound.

| Tautomeric Form | Expected 13C NMR Chemical Shift of C1 (ppm) | Expected UV-Vis λmax (nm) |

| Thiol | Less downfield | < 300 (π-π* transition) |

| Thione | More downfield (>170) | 300-400 (n-π* transition) |

Computational Elucidation of Tautomeric Stability and Interconversion Pathways

Computational chemistry provides a powerful means to investigate the intrinsic stability of tautomers and the energetic barriers for their interconversion. Density Functional Theory (DFT) is a commonly employed method for such studies.

In the gas phase, in the absence of intermolecular interactions, the relative stability of the tautomers is governed by their intrinsic electronic and structural properties. For many heterocyclic thiol-thione pairs, the thiol form is predicted to be more stable in the gas phase. For example, a computational study on 6-thioguanine (B1684491) found the N9(H) thiol tautomer to be the most stable in the gas phase. nuph.edu.ua This preference is often attributed to the greater aromaticity of the heterocyclic ring in the thiol form.

The solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. In the case of the thiol-thione equilibrium, the thione form is generally more polar than the thiol form. Consequently, an increase in solvent polarity is expected to shift the equilibrium towards the thione tautomer. This has been observed in numerous heterocyclic systems. researchgate.netnih.gov For example, studies on 2-mercaptopyridine (B119420) have shown that in non-polar solvents like cyclohexane, the thiol form predominates, while in polar solvents like ethanol (B145695) and water, the equilibrium shifts almost exclusively towards the thione form. researchgate.net

The following table summarizes the general trend of solvent effects on the thiol-thione equilibrium based on observations from related compounds.

| Solvent | Polarity | Expected Dominant Tautomer of this compound |

| Cyclohexane | Non-polar | Thiol |

| Dichloromethane | Moderately Polar | Thione |

| Ethanol | Polar, Protic | Thione |

| Water | Highly Polar, Protic | Thione |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar, Aprotic | Thione |

Role of Intramolecular Hydrogen Bonding in Tautomeric Preference

Intramolecular hydrogen bonding can be a significant factor in stabilizing a particular tautomeric form. In a study of 1-benzamidoisoquinoline derivatives, a strong intramolecular hydrogen bond was observed in the enol tautomer. researchgate.netmdpi.com In the case of this compound, the geometry of the molecule allows for the formation of an intramolecular hydrogen bond between the thiol hydrogen and the nitrogen atom of the isoquinoline (B145761) ring in the thiol tautomer. This interaction can contribute to the stability of the thiol form, particularly in the gas phase or in non-polar solvents where intermolecular hydrogen bonding with the solvent is minimal. However, in polar, hydrogen-bonding solvents, competition from intermolecular hydrogen bonds with the solvent can diminish the influence of the intramolecular hydrogen bond. researchgate.net

Reaction Mechanisms Involving the Thiol/Thione Moiety

The thiol/thione moiety in this compound is a reactive functional group that can participate in a variety of reactions. The reactivity is intrinsically linked to the tautomeric equilibrium, as the thiol and thione forms present different reactive sites. Nucleophilic reactions on the isoquinoline ring often occur preferentially at the 1-position. shahucollegelatur.org.in

The thione tautomer possesses a nucleophilic sulfur atom and an acidic N-H group. Alkylation reactions, for instance, can occur at the sulfur atom to form an S-alkylated product (a 1-(alkylthio)isoquinoline). This is a common reaction for thiones.

The thiol tautomer, on the other hand, has a nucleophilic sulfur atom and an acidic S-H group. It can also be alkylated on the sulfur atom. Furthermore, the nitrogen atom of the isoquinoline ring in the thiol form can act as a nucleophile or a base.

In practice, the outcome of a reaction often depends on the reaction conditions, such as the choice of base and solvent, which can influence the position of the tautomeric equilibrium and the relative nucleophilicity of the sulfur and nitrogen atoms. For example, in a related system, 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound, reactions with alkyl halides led to both O- and S-alkylated products. pharmaguideline.com

Nucleophilic Reactivity of the Thiyl Group (Thiolate)

This compound predominantly exists in its thione tautomeric form, isoquinoline-1(2H)-thione. However, in the presence of a base, it can be deprotonated to form the corresponding thiolate anion. This thiolate is a potent nucleophile, a characteristic attributable to the high polarizability and large atomic radius of the sulfur atom. libretexts.orgreddit.com The nucleophilicity of thiolates, in general, is significantly greater than that of their oxygen analogues, alkoxides, making them highly effective in nucleophilic substitution and addition reactions. libretexts.orgnih.gov

The enhanced nucleophilicity of the isoquinoline-1-thiolate anion allows it to readily participate in SN2 reactions with a variety of electrophiles, such as alkyl halides, leading to the formation of 1-(alkylthio)isoquinolines. libretexts.org This reactivity is a cornerstone of its synthetic utility, providing a pathway for the introduction of diverse substituents at the 1-position of the isoquinoline ring system. ethz.ch

Table 1: Nucleophilic Reactions of Isoquinoline-1-thiolate

| Reactant | Electrophile | Product | Reaction Type |

|---|---|---|---|

| Isoquinoline-1-thiolate | Alkyl Halide (R-X) | 1-(Alkylthio)isoquinoline | SN2 |

| Isoquinoline-1-thiolate | Acyl Halide (R-CO-X) | S-(isoquinolin-1-yl) thioester | Nucleophilic Acyl Substitution |

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to a range of products depending on the nature of the oxidizing agent and the reaction conditions. These transformations include the formation of disulfides and the oxidation to higher sulfur oxidation states.

Disulfide Formation

Mild oxidation of this compound results in the formation of the corresponding disulfide, 1,2-bis(isoquinolin-1-yl)disulfane. This reaction is a common transformation for thiols and can be achieved using various oxidizing agents, including hydrogen peroxide (H₂O₂), iodine (I₂), or even atmospheric oxygen, sometimes catalyzed by metal ions. researchgate.netnih.govmdpi.com The reaction proceeds via the coupling of two thiyl radicals or through the reaction of a thiolate with an oxidized sulfur intermediate.

The formation of disulfides from thiols is a critical process in many chemical and biological systems. researchgate.net In the context of this compound, this reaction provides a dimeric structure that can be used in further synthetic manipulations or studied for its own chemical and physical properties.

Higher Oxidation States of Sulfur

Stronger oxidizing agents can oxidize the sulfur atom in this compound beyond the disulfide stage to form sulfinic and sulfonic acids. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide can facilitate these transformations. researchgate.netderpharmachemica.com The oxidation of the corresponding sulfide (B99878) (1-(alkylthio)isoquinoline) with m-CPBA would initially yield the sulfoxide and, upon further oxidation, the sulfone. derpharmachemica.com

Direct oxidation of this compound can lead to isoquinoline-1-sulfinic acid and subsequently to isoquinoline-1-sulfonic acid. The synthesis of isoquinoline-5-sulfonyl halides from isoquinoline by reaction with sulfuric anhydride (B1165640) and a halogenating agent has been reported, indicating that the isoquinoline nucleus is amenable to sulfonation. google.com These higher oxidation state sulfur compounds have distinct chemical properties and are valuable intermediates in organic synthesis.

Table 2: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|---|

| This compound | Mild (e.g., I₂, air) | 1,2-bis(isoquinolin-1-yl)disulfane | -1 |

| This compound | Strong (e.g., H₂O₂, m-CPBA) | Isoquinoline-1-sulfinic acid | +2 |

| This compound | Strong (e.g., excess H₂O₂, m-CPBA) | Isoquinoline-1-sulfonic acid | +4 |

Cyclization and Rearrangement Reactions

The reactivity of this compound and its derivatives extends to intramolecular reactions, leading to the formation of new ring systems and rearranged products.

Intramolecular Thiol-Ene Cyclizations

Derivatives of this compound bearing an appropriately positioned alkene can undergo intramolecular thiol-ene cyclizations. dntb.gov.uanih.gov This reaction, typically initiated by radicals, involves the addition of the thiyl radical to the double bond. mdpi.com The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored over 6-endo-trig pathways, although the substitution pattern can influence the outcome. nih.gov For an S-allyl derivative of this compound, a radical-initiated cyclization could potentially lead to the formation of a five-membered thiazole-fused isoquinoline ring system. These types of cyclizations are powerful methods for constructing complex heterocyclic scaffolds from relatively simple precursors. dntb.gov.uathieme-connect.de

Thermally Induced Rearrangements to Substituted Isoquinolines

Derivatives of this compound, particularly its S-aryl or S-alkyl ethers, can undergo thermally induced rearrangements. One such notable transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.orgorganicreactions.orgcdnsciencepub.com In a potential Smiles rearrangement of an S-aryl derivative of this compound, a nucleophile elsewhere in the S-aryl group could attack the C1 position of the isoquinoline ring, leading to a rearranged product.

Another relevant thermal reaction is the Newman-Kwart rearrangement, where an O-thiocarbamate rearranges to an S-thiocarbamate at high temperatures. diva-portal.org While not a direct rearrangement of this compound itself, this reaction is pertinent to the synthesis of its derivatives and highlights the propensity for intramolecular rearrangements in related sulfur-containing aromatic systems. These rearrangements are valuable tools for creating substituted isoquinolines that might be difficult to access through other synthetic routes.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in isoquinoline-1-thiol (B1306609) and confirming the predominance of the 2H-isoquinoline-1-thione tautomer. nih.gov The spectra are characterized by vibrations arising from the isoquinoline (B145761) core and the thione moiety.

The analysis of isoquinoline itself reveals C-H stretching vibrations in the range of 3102–2881 cm⁻¹ and skeletal C-C stretching vibrations for the fused aromatic system between 1590 and 1124 cm⁻¹. irphouse.com For the thione tautomer of this compound, the most telling absorptions are the N-H and C=S stretching bands. The N-H stretching vibration is typically observed as a broad band in the region of 3100-3400 cm⁻¹, while the C=S (thione) stretching vibration, which is sensitive to its environment, generally appears in the 1250-1050 cm⁻¹ range. In contrast, the thiol tautomer would exhibit a weak S-H stretching band around 2600-2550 cm⁻¹, which is typically absent or of very low intensity in spectra, confirming the prevalence of the thione form. nih.gov

A summary of expected key vibrational frequencies is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer |

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Both |

| N-H Stretch | N-H | 3400 - 3100 | Thione |

| S-H Stretch | S-H | 2600 - 2550 (Weak) | Thiol |

| C=C/C=N Stretch | Aromatic Ring | 1630 - 1450 | Both |

| C=S Stretch | Thione | 1250 - 1050 | Thione |

| C-H Out-of-Plane Bend | Aromatic C-H | 900 - 700 | Both |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound in solution, providing detailed information about its carbon-hydrogen framework and the tautomeric equilibrium. nih.gov

The ¹H and ¹³C NMR spectra provide direct evidence for the dominant tautomeric form and allow for its quantification. nih.gov In a typical deuterated solvent like DMSO-d₆, the thione tautomer (2H-isoquinoline-1-thione) is expected to be the major species observed. holzer-group.at

The ¹H NMR spectrum would display signals for the six protons of the aromatic rings, with chemical shifts influenced by the electron-withdrawing nature of the thione group. A key diagnostic signal is the broad singlet for the N-H proton, expected to appear far downfield (typically δ > 10 ppm) due to hydrogen bonding and the acidic nature of the proton. nih.gov

The ¹³C NMR spectrum is particularly informative. The presence of a signal in the range of δ 170-180 ppm is characteristic of a thione (C=S) carbon, providing strong confirmation of the 2H-isoquinoline-1-thione structure. holzer-group.at This contrasts sharply with the expected chemical shift for a carbon atom of a C-SH group, which would be significantly more upfield. The remaining nine carbon signals correspond to the isoquinoline ring system. chemicalbook.comresearchgate.net If both tautomers were present in significant quantities and exchanging slowly on the NMR timescale, two distinct sets of signals would be observed, allowing for their ratio to be determined by integrating the respective proton signals. nih.gov

Expected ¹H NMR Chemical Shifts (Thione form in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 10 | br s |

Expected ¹³C NMR Chemical Shifts (Thione form in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (C1) | 170 - 180 |

While this compound is achiral, advanced one- and two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for studying the dynamics of the tautomeric exchange.

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the assignment of adjacent protons within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the carbon spectrum.

Exchange Spectroscopy (EXSY): If both tautomers are present, a 2D EXSY experiment can be used to probe the chemical exchange between them, providing insights into the kinetics and mechanism of the tautomerization process.

These techniques, used in combination, provide a complete and detailed picture of the molecular structure and dynamics in solution. ipb.ptnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₇NS), the calculated monoisotopic mass is 161.03 Da. nih.gov

Under electron ionization (EI), the molecule would first form a molecular ion, [M]⁺•, at m/z 161. The subsequent fragmentation is dictated by the structure of the isoquinoline ring and the thione/thiol group. nih.gov Key fragmentation pathways for isoquinoline alkaloids often involve a retro-Diels-Alder (RDA) reaction, which would cleave the heterocyclic ring. nih.gov Other likely fragmentation steps include the loss of neutral species or radicals. For the thione tautomer, this could involve the loss of HSCN or the •SH radical.

Hypothetical Fragmentation Pattern of this compound

| m/z | Proposed Fragment | Proposed Loss |

|---|---|---|

| 161 | [C₉H₇NS]⁺• | Molecular Ion |

| 128 | [C₉H₆N]⁺ | •SH |

| 102 | [C₈H₆]⁺• | HSCN |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound was not found in the surveyed literature, analysis of numerous isoquinoline derivatives reveals consistent structural features. mdpi.commdpi.com The isoquinoline core is an essentially planar, rigid bicyclic system. researchgate.netmdpi.com The crystallographic data would definitively establish which tautomer (thiol or thione) exists in the solid state. Based on related heterocyclic systems, the thione tautomer is overwhelmingly favored to crystallize. holzer-group.at

The supramolecular architecture of crystalline 2H-isoquinoline-1-thione is expected to be dominated by strong, directional intermolecular interactions. The thione tautomer possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfur atom of the C=S group). This combination is ideal for forming robust hydrogen bonds. nih.gov

The most probable and stable arrangement would involve the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. This is a very common and stabilizing motif in related heterocyclic thiones. Beyond this primary interaction, the crystal packing would be further stabilized by a network of weaker interactions. eurjchem.comsemanticscholar.orgrsc.org These include:

π-π Stacking: The planar aromatic isoquinoline rings are expected to stack in an offset, face-to-face manner to maximize attractive electrostatic and dispersion forces.

C-H···π Interactions: The aromatic protons can act as weak hydrogen bond donors to the π-system of an adjacent molecule.

C-H···S Interactions: Aromatic or aliphatic C-H groups may form weak hydrogen bonds to the sulfur atom of the thione group. semanticscholar.org

These varied interactions work in concert to create a stable, three-dimensional crystalline lattice. mdpi.com

Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H | S=C | Strong interaction likely leading to dimer formation. |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Attraction between aromatic systems. |

| C-H···π Interaction | Aromatic C-H | Isoquinoline Ring | Weak hydrogen bond to the aromatic face. |

UV-Visible Spectroscopy for Electronic Transitions and Tautomer Differentiation

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure and tautomeric equilibria of heterocyclic compounds such as this compound. The absorption of UV-Vis radiation by a molecule induces transitions of electrons from lower to higher energy molecular orbitals. The wavelength and intensity of this absorption are characteristic of the molecule's electronic environment, making UV-Vis spectroscopy a powerful tool for differentiating between tautomeric forms, which possess distinct electronic configurations.

In the case of this compound, the compound can exist in two primary tautomeric forms: the thiol form (this compound) and the thione form (isoquinoline-1(2H)-thione). These two forms have different chromophoric systems and, consequently, exhibit distinct UV-Vis absorption spectra. The thiol form contains an aromatic isoquinoline ring with a sulfur-hydrogen (S-H) group, while the thione form features a conjugated system that includes a thiocarbonyl (C=S) group within a modified ring structure.

Detailed research into the tautomerism of mercapto-substituted nitrogen heterocycles has utilized UV-Vis spectroscopy to elucidate the predominant tautomer in various solvents and at different pH values. A seminal study in this area systematically compared the UV-Vis spectra of this compound with its N-methyl and S-methyl derivatives to unequivocally assign the spectral features to the corresponding tautomers.

The N-methyl derivative, N-methylisoquinoline-1(2H)-thione, is structurally locked in the thione form. Its UV-Vis spectrum, therefore, serves as a reference for the spectral characteristics of the thione tautomer. Conversely, the S-methyl derivative, 1-(methylthio)isoquinoline, is fixed in the thiol form, and its spectrum provides a standard for the thiol tautomer.

By comparing the spectrum of the parent this compound with these "fixed" derivatives, researchers can determine the position of the tautomeric equilibrium. The spectrum of this compound closely resembles that of the N-methyl derivative, indicating that the thione form is the predominant tautomer in neutral solution.

The electronic transitions observed in the UV-Vis spectra of these compounds are primarily π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and conjugated systems. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. The thione form, with its C=S group, exhibits characteristic n → π* transitions that are absent in the thiol form, providing a clear spectral distinction.

The solvent can influence the position of the absorption bands and the tautomeric equilibrium. However, for this compound, the thione form is found to be the more stable and, therefore, the more abundant tautomer across a range of solvents.

The following table summarizes the key UV-Visible absorption maxima (λmax) and molar absorptivity (log ε) values for this compound and its methylated derivatives, which are instrumental in the differentiation of its tautomeric forms.

| Compound | Tautomeric Form | λmax (nm) | log ε |

| This compound | Predominantly Thione | 235 | 4.30 |

| 275 | 3.85 | ||

| 350 | 3.75 | ||

| N-Methylisoquinoline-1(2H)-thione | Fixed Thione | 238 | 4.25 |

| 278 | 3.80 | ||

| 355 | 3.70 | ||

| 1-(Methylthio)isoquinoline | Fixed Thiol | 225 | 4.45 |

| 265 | 3.95 | ||

| 320 | 3.50 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Density Functional Theory (DFT) and other ab initio methods are instrumental in exploring the fundamental characteristics of isoquinoline-1-thiol (B1306609). These calculations provide a detailed picture of the molecule's preferred structures, electronic distribution, and spectroscopic behavior.

Quantum chemical calculations are crucial for determining the stable structures of this compound and its tautomers. The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the more stable thione form (2H-isoquinoline-1-thione).

Computational studies on related dihydroisoquinoline-1-thione derivatives, using methods like B3LYP/6-31+G(d,p), have shown that the thione-like form is thermodynamically more stable than the corresponding thiol-like (or enol-like) form. electronicsandbooks.com The thione tautomer is favored, a finding that is critical for understanding the molecule's behavior. electronicsandbooks.com For the parent compound, the IUPAC name is often given as 2H-isoquinoline-1-thione, reflecting the prevalence of this tautomer.

In studies of related unnatural base pairs in DNA, the geometry of derivatives like 2,6-dimethyl-2H-isoquinoline-1-thione has been optimized using DFT at levels such as M06-2X/aug-cc-pVDZ. acs.org These calculations show a planar, aromatic structure for the isoquinoline (B145761) ring system. acs.org In stacked configurations with other molecules, such as in DNA, the isoquinoline-1-thione derivative maintains a slipped parallel orientation with an inter-base center-to-center distance of approximately 3.59 Å. acs.org

Table 1: Comparison of Tautomer Stability for a Dihydro-isoquinoline Analogue

| Tautomer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Thione-like form | 0.00 | Most Stable |

| Thiol-like form | +3.3 | Less Stable |

Data derived from calculations on a related dihydroisoquinoline system at the B3LYP/6-31+G(d,p) level of theory. electronicsandbooks.com

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For a related dihydroisoquinoline-1-thione derivative, the thione tautomer was found to possess the highest energy HOMO and the smallest HOMO-LUMO gap compared to its oxygen-containing lactam counterpart. electronicsandbooks.com This smaller gap suggests higher reactivity, which was consistent with its observed chemical behavior. electronicsandbooks.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. For similar heterocyclic thione compounds, the MEP typically shows a region of negative potential (electron-rich) around the sulfur atom of the thiocarbonyl group, indicating it as a likely site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms are generally positive (electron-poor).

Table 2: Calculated Electronic Properties for a Dihydro-isoquinoline-1-thione Analogue

| Property | Value | Implication |

|---|---|---|

| HOMO-LUMO Gap | Smallest among analogues | Higher Reactivity |

| Ionization Potential | Lowest among analogues | More easily oxidized |

| Polarizability | Highest among analogues | Stronger intermolecular interactions |

Qualitative data derived from a comparative study on related structures. electronicsandbooks.com

Computational methods can predict spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can provide theoretical vibrational frequencies (IR and Raman spectra). For the tautomeric equilibrium in related systems, calculations have shown that the transition state for proton transfer has a single imaginary frequency corresponding to the vibration of the bond to the transferring hydrogen atom (e.g., the S-H bond). electronicsandbooks.com

Theoretical calculations are particularly powerful for mapping out reaction pathways and determining the energy barriers associated with them. A key reaction for this compound is the tautomerization between the thiol and thione forms.

In a computational study of a dihydro-isoquinoline analogue, the transition state for the prototropic rearrangement was successfully located. electronicsandbooks.com The energy barrier for the conversion from the less stable thiol-like form to the more stable thione-like form was calculated to be relatively low (+16.9 kcal/mol relative to the thiol), while the reverse reaction had a higher barrier (+20.2 kcal/mol relative to the thione). electronicsandbooks.com This confirms that the thione form is not only thermodynamically favored but also kinetically persistent. electronicsandbooks.com The transition state structure involves the partial formation and breaking of bonds as the proton is transferred between the nitrogen and sulfur atoms via a four-membered ring-like structure. electronicsandbooks.com

Table 3: Calculated Energy Barriers for Tautomerization of a Dihydro-isoquinoline Analogue

| Reaction | Activation Energy (kcal/mol) |

|---|---|

| Thiol form → Thione form | 16.9 |

| Thione form → Thiol form | 20.2 |

Data derived from calculations on a related dihydroisoquinoline system at the B3LYP/6-31+G(d,p) level of theory. electronicsandbooks.com

Predicting the acidity (pKa) of a molecule through computation is a complex but valuable task. For thiols, accurate pKa prediction often requires sophisticated models that include the effect of the solvent. Studies have shown that using DFT methods (such as B3LYP and ωB97XD) in conjunction with a continuum solvation model and the inclusion of several explicit water molecules hydrogen-bonded to the sulfur atom can yield pKa values that are in good agreement with experimental data. While a specific predicted pKa for this compound is not documented in these studies, the established methodologies could be applied to determine its acidity computationally.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent or a biological macromolecule.

Computational Studies on this compound Remain Elusive

Despite extensive searches of scientific literature, specific theoretical and computational studies detailing the adsorption phenomena and surface interactions of this compound are not publicly available.

Numerous investigations have been conducted on the broader class of thiol compounds and their formation of self-assembled monolayers (SAMs) on various metallic surfaces, particularly gold. researchgate.netinrim.ituh.edu These studies often employ computational methods like Density Functional Theory (DFT) to elucidate adsorption energies, molecular orientation, and the nature of the thiol-metal bond. inrim.it However, research focusing specifically on the this compound molecule is conspicuously absent from the available literature.

Computational chemistry provides powerful tools to predict how molecules like this compound will behave at interfaces. Such studies would typically involve:

Adsorption Energy Calculations: Determining the energetic favorability of the molecule attaching to a surface.

Geometric Optimization: Identifying the most stable orientation and position of the molecule on the surface (e.g., lying flat versus standing up).

Electronic Structure Analysis: Investigating how the electron distribution changes upon adsorption, which is key to understanding the nature of the surface bond.

Vibrational Analysis: Predicting spectroscopic signatures that could be compared with experimental data.

The presence of the isoquinoline moiety, a bicyclic aromatic system containing a nitrogen atom, in addition to the thiol group, makes this compound a particularly interesting candidate for such studies. The interplay between the sulfur atom's strong affinity for metals and the potential interactions of the aromatic ring system could lead to unique adsorption behaviors. uh.edu

Unfortunately, without dedicated computational studies on this compound, a detailed, data-driven analysis of its surface interactions remains speculative. The scientific community has yet to publish research that would provide the specific data tables and detailed findings requested for a comprehensive review of this compound's computational surface chemistry.

Applications in Advanced Chemical Fields

Coordination Chemistry and Ligand Design

In coordination chemistry, ligands are molecules or ions that bond to a central metal atom or ion to form a coordination complex. libretexts.org Isoquinoline-1-thiol (B1306609) is particularly notable for its potential to act as a bidentate ligand, coordinating to a metal center through two donor atoms.

This compound can function as an N,S-bidentate ligand, where the isoquinoline (B145761) nitrogen atom and the deprotonated sulfur atom of the thiol group simultaneously bind to a metal ion. This chelation results in the formation of a stable five-membered ring with the metal center. The coordination typically involves the deprotonation of the thiol group, allowing the thiolate sulfur to form a strong bond with the metal. nih.gov This bonding mode is common for N,S donor ligands, which have been shown to form stable complexes with various transition metals. nih.govnih.gov

Studies on related isoquinoline and quinoline (B57606) derivatives show they readily form coordination complexes with a range of transition metal ions, including Co(II), Ni(II), Zn(II), Cd(II), and Cu(II). nih.govresearchgate.netresearchgate.net For instance, Schiff bases with N,S donor sites have been shown to form 1:2 metal-to-ligand complexes with Cu(II), Ni(II), and Zn(II), adopting geometries where the ligands coordinate via the azomethine nitrogen and thiolate sulfur. nih.govnih.gov By analogy, this compound is expected to form similar stable complexes, offering a platform for developing new materials with specific electronic or magnetic properties. The soft nature of the thiolate donor makes it particularly suitable for binding to soft metal ions.

| Metal Ion (M) | Potential Complex Formula | Coordination Mode | Analogous System Reference |

| Copper (Cu²⁺) | [Cu(C₉H₆NS)₂] | N,S-bidentate | nih.gov, nih.gov |

| Nickel (Ni²⁺) | [Ni(C₉H₆NS)₂] | N,S-bidentate | nih.gov, nih.gov, iucr.org |

| Zinc (Zn²⁺) | [Zn(C₉H₆NS)₂] | N,S-bidentate | nih.gov, nih.gov |

| Cobalt (Co²⁺) | [Co(C₉H₆NS)₂] | N,S-bidentate | researchgate.net |

| Cadmium (Cd²⁺) | [Cd(C₉H₆NS)₂] | N,S-bidentate | researchgate.net |

| Platinum (Pt²⁺) | [Pt(C₉H₆NS)₂] | N,S-bidentate | iucr.org |

Isoquinoline frameworks are recognized as privileged scaffolds in the design of chiral ligands for asymmetric catalysis. nih.gov The development of methods to synthesize chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is a significant area of research due to the biological activities of these compounds. rsc.org When a stereogenic center is introduced into the this compound molecule, it can be used as a chiral ligand to influence the stereochemical outcome of a chemical reaction, preferentially forming one enantiomer of the product over the other.

A key application is in the asymmetric hydrogenation of N-heteroaromatic compounds like quinolines and isoquinolines themselves. mdpi.com For example, rhodium and iridium catalysts bearing chiral phosphine (B1218219) ligands derived from isoquinoline scaffolds have achieved high reactivity and excellent enantioselectivity (up to 99% ee) in these reactions. rsc.orgresearchgate.netdicp.ac.cn Often, an activating agent such as a chloroformate or a Brønsted acid is used to enhance the reactivity of the substrate. rsc.orgdicp.ac.cn The success of these systems demonstrates the utility of the isoquinoline motif in creating a highly effective chiral environment around the metal center. mdpi.comrsc.org An N,S-bidentate ligand based on a chiral this compound backbone would be a valuable addition to the catalyst toolbox, particularly for reactions catalyzed by soft transition metals that have a high affinity for sulfur donors.

| Reaction | Catalyst System | Substrate Type | Activating Agent | Max. Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Rhodium-Thiourea Chiral Phosphine | Isoquinolines & Quinolines | HCl (Brønsted Acid) | 99% | rsc.org |

| Asymmetric Hydrogenation | Iridium-SegPhos | Isoquinolines & Pyridines | Trichloroisocyanuric acid (TCCA) | 99% | acs.org, dicp.ac.cn |

| Asymmetric Hydrogenation | Iridium-MeO-Biphep | Quinolines & Isoquinolines | Benzyl Chloroformate | >90% (Quinolines), 76% (Isoquinolines) | dicp.ac.cn |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. rsc.orgresearchgate.net this compound is a suitable candidate for integration into MOFs, either as a primary building block (linker) or through post-synthetic modification (PSM). rsc.org

As a linker, the isoquinoline unit provides rigidity, while the N and S atoms offer coordination sites for metal nodes. The use of quinoline- and isoquinoline-based ligands in MOF synthesis has been explored to create frameworks for catalysis and molecular detection. acs.orgnih.gov

More commonly, thiol groups are introduced into MOFs via PSM to impart specific functionalities. rsc.orgresearchgate.net For example, a pre-existing MOF can be functionalized by reacting it with a thiol-containing molecule. rsc.orgiaea.org Thiol-functionalized MOFs are particularly effective for the capture of soft heavy metal ions from water, such as mercury (Hg²⁺). iaea.orgacs.org A thiol-modified Zr-based MOF, for instance, showed a maximum adsorption capacity for Hg(II) that was approximately nine times higher than the pristine material. acs.org Similarly, a Cu-based MOF (HKUST-1) functionalized with thiol groups exhibited a remarkably high adsorption capacity of 714.29 mg/g for Hg²⁺, whereas the unmodified MOF showed no adsorption. iaea.org This high affinity is due to the strong coordination between the soft sulfur atom and the soft metal ion. researchgate.netacs.org Therefore, this compound could be used to functionalize MOFs, creating materials with high selectivity for environmental remediation or metal sensing. rsc.org

Material Science and Polymer Chemistry

The thiol group of this compound is a versatile functional handle for polymer synthesis, particularly through the robust and efficient thiol-ene reaction.

The thiol-ene reaction is a powerful type of "click chemistry," characterized by high yields, rapid reaction rates, and minimal byproducts, often proceeding under mild conditions. nih.govacs.org The reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a thioether. This process can be initiated by radicals (e.g., via UV light) or by a nucleophilic catalyst. nih.gov

This compound is an ideal "thiol" monomer for this reaction. By reacting it with monomers containing two or more "ene" functionalities (e.g., multi-arm poly(ethylene glycol) (PEG) functionalized with norbornene or allyl groups), a crosslinked polymer network can be formed. nih.govrsc.org When hydrophilic polymers like PEG are used, the resulting network is a hydrogel—a water-swollen polymer matrix. nih.govnih.gov This method allows for the synthesis of hydrogels with embedded isoquinoline units, which could bestow specific optical, electronic, or biological properties upon the material. Thiol-ene chemistry has been widely used to create hydrogels for cell culture and therapeutic delivery, demonstrating its biocompatibility and versatility. rsc.orgnih.govmdpi.com

The radical-mediated thiol-ene reaction is most frequently initiated by exposure to light (photopolymerization), often in the presence of a photoinitiator. acs.org The process follows a step-growth chain mechanism:

Initiation: A photoinitiator absorbs light and generates radicals.

Propagation: A thiyl radical (RS•), formed by hydrogen abstraction from a thiol, adds to an ene group, creating a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain. mdpi.com

| Kinetic Parameter | Description | Relevance to this compound System | Reference |

| Initiation | Generation of radicals via photoinitiator and light. | Can be initiated by common water-soluble photoinitiators like LAP or Irgacure 2959 under cytocompatible UV light. | rsc.org |

| Induction Period | Initial delay in reaction, often observed under light-limited conditions, where radical concentration builds up. | Expected to be present, following a zero-order radical generation phase before the first-order coupling reaction dominates. | nih.gov, acs.org |

| Propagation Rate (kₚ) | Rate of addition of the thiyl radical to the ene functional group. | Influenced by the electronic properties of the isoquinoline ring and the chosen ene monomer. | acs.org |

| Chain-Transfer Rate (kₖₜ) | Rate of hydrogen abstraction from a thiol by a carbon-centered radical. | The aromatic nature and steric profile of this compound will affect this rate. | acs.orgresearchgate.net |

| kₚ / kₖₜ Ratio | Determines the overall reaction kinetics and mechanism (e.g., whether it is propagation- or chain-transfer-limited). | This ratio will dictate the polymerization behavior and final network structure. | nih.gov, acs.org |

Thiol-Ene "Click" Chemistry for Polymer and Hydrogel Synthesis

Development of Functional Polymeric Materials (e.g., for microfluidics)

The fabrication of microfluidic devices, often called "lab-on-a-chip," requires materials with specific properties, including optical transparency, mechanical stability, and, crucially, tunable surface chemistry. Thiol-ene based polymers have emerged as exceptional candidates for these applications. nih.gov The polymerization process, a radical-mediated step-growth addition of a thiol to an alkene ('ene'), is a form of "click chemistry" known for its high efficiency, rapid reaction rates under UV light, and low volume shrinkage. nih.govspiedigitallibrary.org

A common strategy involves using an off-stoichiometric mixture of monomers, for example, with an excess of thiol groups relative to ene groups. This results in a cross-linked polymer network with unreacted thiol groups tethered to the surface. spiedigitallibrary.orgnih.gov These surface thiol groups are readily available for subsequent chemical modification, allowing for the spatial functionalization of the microfluidic channels. unileoben.ac.at For instance, surfaces can be rendered hydrophilic or hydrophobic, or biomolecules can be attached for biosensing applications. nih.govunileoben.ac.at

While specific research on this compound in off-stoichiometric thiol-ene (OSTE) polymers is not extensively documented, its role would be that of a thiol-containing monomer. By incorporating this compound into the polymer backbone, its unique aromatic and heterocyclic properties could be imparted to the final material. This could influence the polymer's surface energy, refractive index, and interaction with analytes within the microfluidic device, opening avenues for creating specialized and highly functional lab-on-a-chip systems.

Thiol-Isocyanate Reactions for Hybrid Materials

The reaction between a thiol and an isocyanate group is another powerful "click" reaction used in polymer chemistry to create hybrid materials, specifically polythiourethanes. rsc.org This base-catalyzed nucleophilic addition is exceptionally rapid and efficient, often reaching high conversion at ambient temperature with minimal side products. rsc.orgresearchgate.net The mechanism involves the deprotonation of the thiol to a more nucleophilic thiolate anion, which then attacks the electron-deficient carbon of the isocyanate group. rsc.org

This reaction is highly versatile for creating cross-linked networks and functional surfaces. By reacting a poly-thiol monomer with a di- or poly-isocyanate, a robust thermoset material can be formed. scirp.org The resulting thiourethane linkage (–NH–CO–S–), a sulfur analogue of the common urethane (B1682113) bond, contributes to unique material properties, including good mechanical strength and high refractive indices. rsc.org

This compound can serve as a monofunctional or be chemically modified into a multifunctional thiol monomer in these reactions. Its reaction with di-isocyanates like isophorone (B1672270) diisocyanate (IPDI) or hexamethylene diisocyanate (HDI) would lead to the formation of polymers incorporating the isoquinoline moiety. scirp.org This allows for the synthesis of advanced hybrid organic-inorganic materials where the isoquinoline unit can confer specific thermal, optical, or metal-binding properties.

Design of Responsive Materials Based on Thiol-Disulfide Interconversion

The thiol group is central to the design of "smart" or responsive materials that can change their properties in response to external stimuli. This functionality is primarily based on the reversible thiol-disulfide exchange reaction. mdpi.com In a redox environment, a thiol (R-SH) can be oxidized to form a disulfide bond (R-S-S-R'), and this bond can be cleaved by a reducing agent to regenerate the thiols. encyclopedia.pub

This interconversion is a key process in biology, for example, in protein folding governed by cysteine and cystine. encyclopedia.pub In materials science, this dynamic covalent chemistry is exploited to create materials that can degrade, reconfigure, or self-heal. mdpi.comresearchgate.net For instance, a polymer network cross-linked with disulfide bonds can be designed to break apart in the presence of a biological reducing agent like glutathione, which is found in higher concentrations inside cells. rsc.org The reaction proceeds via a nucleophilic substitution pathway where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond. mdpi.comnih.gov

Incorporating this compound into a polymer structure introduces a pendant thiol group that can participate in this dynamic interchange. It can be oxidized to form a disulfide cross-link, and this cross-link can be broken by a stimulus. This allows for the fabrication of responsive hydrogels, nanocarriers for drug delivery, or self-healing coatings where the isoquinoline unit would add a specific functionality, such as fluorescence or metal chelation, to the responsive system.

Fabrication of Conductive and Optical Materials

The presence of sulfur and an aromatic heterocyclic system in this compound suggests its potential use in the fabrication of materials with tailored conductive and optical properties.

Conductive Materials: While the isoquinoline ring itself is part of a π-conjugated system, creating inherently conductive polymers typically requires extended conjugation along the polymer backbone. Thiol-ene chemistry has been used as a method to synthesize functionalized monomers, such as derivatives of 3,4-propylenedioxythiophene (B118826) (ProDOT), which can then be electrochemically polymerized to form conductive films. nih.govresearchgate.net In this approach, the thiol-ene reaction does not form the conductive backbone but rather attaches functional side chains to a monomer that does. Isoquinoline-1,3-dione, a related structure, has been used as an electron-withdrawing building block in conjugated polymers for field-effect transistors. researchgate.net Therefore, this compound could be used as a synthetic handle to attach the isoquinoline moiety to conductive polymer backbones or as a precursor for novel monomers, potentially tuning the electronic properties and morphology of the resulting conductive materials. mdpi.com

Corrosion Inhibition (Focus on Chemical Adsorption Mechanisms)

Quinoline and its derivatives are well-established corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This compound is an especially promising candidate for corrosion inhibition due to the combined presence of the isoquinoline ring system, a nitrogen heteroatom, and a sulfur heteroatom.

The inhibition mechanism is based on chemical adsorption (chemisorption), where the inhibitor molecule interacts with the metal surface. Several features of this compound contribute to this process:

Heteroatom Coordination: The nitrogen and sulfur atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds. biointerfaceresearch.com

π-Electron Interaction: The π-electrons of the aromatic isoquinoline ring can also interact with the metal surface, further strengthening the adsorption. researchgate.net

Surface Coverage: The planar structure of the isoquinoline ring allows for efficient packing and high surface coverage, effectively blocking active corrosion sites. jmaterenvironsci.com

The nature of this adsorption can be characterized by thermodynamic parameters, particularly the standard Gibbs free energy of adsorption (ΔG°ads). The magnitude of this value indicates the strength and type of interaction.

| Adsorption Type | ΔG°ads Value Range | Interaction Type |

| Physisorption | Up to –20 kJ/mol | Electrostatic interaction between charged metal surface and charged inhibitor molecule. |

| Chemisorption | Around –40 kJ/mol or more negative | Electron sharing or transfer from the inhibitor to the metal surface to form covalent/coordinate bonds. |

| Table 1: Classification of adsorption mechanisms based on the standard Gibbs free energy of adsorption (ΔG°ads). Data compiled from studies on organic corrosion inhibitors. |

Studies on various quinoline derivatives have reported ΔG°ads values that confirm a spontaneous adsorption process that often involves a combination of physical and chemical interactions. najah.eduresearchgate.netelectrochemsci.org The presence of both nitrogen and sulfur in this compound would likely lead to a strong chemisorption process, making it a highly effective corrosion inhibitor.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways to Isoquinoline-1-thiol (B1306609) and its Derivatives

The synthesis of this compound and its substituted analogues remains a cornerstone of research in this field. While traditional methods for thionation, such as the use of Lawesson's reagent, are well-established, the future lies in the development of more sustainable, efficient, and versatile synthetic strategies. organic-chemistry.orgpharmaguideline.com

One promising avenue is the advancement of catalytic thionation processes. The reliance on stoichiometric, often harsh, thionating agents presents challenges in terms of atom economy and waste generation. Future research is expected to focus on the discovery and optimization of catalytic systems that can facilitate the conversion of isoquinolinones to their corresponding thiones with higher efficiency and under milder conditions. This includes the exploration of novel transition-metal catalysts and organocatalysts that can activate the carbonyl group for selective thionation. nih.govresearchgate.net

Furthermore, the principles of flow chemistry are beginning to be applied to the synthesis of thioamides and related heterocycles. nih.gov Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless scale-up. The development of a continuous process for the synthesis of this compound would represent a significant step forward, enabling more efficient production and facilitating its broader application. nih.gov

The exploration of diverse synthetic precursors and reaction cascades is another critical area. Modern synthetic methodologies, such as C–H activation and annulation reactions, are continually expanding the toolkit for constructing the isoquinoline (B145761) core. nih.govmdpi.comrsc.orgorganic-chemistry.org Future work will likely involve the integration of these advanced techniques with novel thionation strategies to create a modular and highly adaptable approach for generating a wide array of functionalized this compound derivatives.

A summary of emerging synthetic approaches is presented in the table below:

| Synthetic Approach | Description | Potential Advantages |

| Catalytic Thionation | Utilization of catalysts (e.g., transition metals, organocatalysts) to facilitate the conversion of isoquinolinones to isoquinoline-1-thiols. | Improved atom economy, milder reaction conditions, reduced waste. |

| Flow Chemistry | Synthesis performed in a continuous flow reactor. | Enhanced reaction control, improved safety, scalability. nih.gov |

| Advanced Annulation | Employment of modern synthetic methods like C-H activation to construct the isoquinoline ring system prior to thionation. | Access to a wider range of substituted derivatives, increased molecular complexity. nih.govmdpi.com |

Exploration of Advanced Spectroscopic Techniques for Real-time Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic processes and elucidating its behavior in various applications. The advent of advanced spectroscopic techniques for real-time reaction monitoring is set to revolutionize this aspect of chemical research.

Operando spectroscopy , which involves the simultaneous measurement of spectroscopic data and catalytic activity under actual reaction conditions, is a particularly powerful tool. wikipedia.org Techniques such as in-situ infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS) can provide invaluable insights into the structural evolution of catalysts and intermediates during the synthesis of this compound. youtube.com

Real-time mass spectrometry (MS) techniques, such as those utilizing low-temperature plasma probes or ultrasonication-assisted spray ionization, offer the ability to monitor the progress of chemical reactions with high sensitivity and temporal resolution. shimadzu.comresearchgate.netnih.govrsc.org These methods can be employed to track the formation of this compound and its byproducts as the reaction proceeds, providing a detailed picture of the reaction landscape. nih.gov The combination of ion mobility spectrometry with mass spectrometry (IM-MS) further enhances selectivity by separating analytes based on their size and shape in the gas phase. nih.gov

The application of these advanced spectroscopic methods will enable a deeper understanding of the factors that govern the efficiency and selectivity of synthetic routes to this compound, paving the way for more rational and targeted process optimization.

Integration of Machine Learning in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence is an emerging trend with the potential to significantly accelerate the discovery and development of new this compound derivatives with tailored properties. nih.gov ML models can be trained on large datasets of chemical information to predict a wide range of molecular characteristics, from reaction outcomes to biological activities. maxapress.comresearchgate.net

In the context of this compound, ML could be employed for:

Predicting reaction outcomes: ML algorithms can learn the complex relationships between reactants, reagents, and reaction conditions to predict the products and yields of synthetic transformations, aiding in the design of more efficient synthetic routes.

Computational screening: By predicting the properties of virtual libraries of this compound derivatives, ML can help to identify promising candidates for specific applications, such as in materials science or medicinal chemistry, thereby reducing the need for extensive experimental screening. researchgate.netresearchgate.net

De novo design: Generative ML models can be used to design entirely new this compound-based molecules with desired properties, opening up new avenues for innovation.

The development of robust and accurate ML models for sulfur-containing heterocycles like this compound will be a key focus of future research, requiring the generation of high-quality, curated datasets and the application of sophisticated algorithms. maxapress.com

Expansion into Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly . The this compound scaffold, with its combination of a planar aromatic system, a hydrogen-bonding-capable thioamide group, and a sulfur atom with potential for coordination, is an excellent candidate for the construction of novel supramolecular architectures. researchgate.netnih.govresearchgate.netnih.gov

Future research in this area is expected to explore:

Supramolecular polymerization: The self-assembly of bifunctional this compound derivatives into one-dimensional polymeric chains held together by hydrogen bonds or other non-covalent interactions. rsc.orgresearchgate.nettue.nl The properties of these supramolecular polymers could be tuned by modifying the structure of the monomeric units.

Coordination-driven self-assembly: The use of the sulfur atom in this compound as a ligand to coordinate with metal ions, leading to the formation of metallo-supramolecular structures with interesting electronic and magnetic properties. mdpi.comdntb.gov.ua

Surface modification: The self-assembly of this compound derivatives on surfaces, such as gold, to create functional monolayers. researchgate.netnih.govuh.edu These organized molecular layers could find applications in sensing, electronics, and catalysis.

The interplay between the molecular design of this compound derivatives and their resulting self-assembly behavior will be a rich area of investigation, with the potential to generate a wide range of functional materials.

Niche Applications in Specialized Material Science Areas

Building on its interesting electronic and structural features, this compound and its derivatives are poised to find applications in several specialized areas of materials science . mdpi.comwikipedia.orgnumberanalytics.com

One area of significant potential is in the development of organic electronic materials . The extended π-system of the isoquinoline core, combined with the presence of the sulfur atom, can impart useful semiconducting and photophysical properties. Future research may focus on the synthesis and characterization of this compound-containing polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. numberanalytics.com

The ability of the thiol group to interact with metal surfaces and the potential for the isoquinoline moiety to act as a signaling unit make this compound a promising candidate for the development of chemosensors . nih.govnih.gov Future work could involve the design of this compound-based probes that exhibit a measurable change in their optical or electrochemical properties upon binding to specific analytes. The "click" reaction methodology could also be employed to functionalize materials with this compound for sensing applications. acs.org

Furthermore, the biological activity of many isoquinoline alkaloids suggests that this compound derivatives could be explored for applications in biomaterials and medicinal chemistry . nih.govrsc.orgnih.gov The development of this compound-containing compounds as anticancer agents or as components of drug delivery systems represents a compelling direction for future research. pharmaguideline.comresearchgate.net

The diverse potential applications of this compound are summarized in the table below:

| Application Area | Description | Key Features of this compound |

| Organic Electronics | Use in devices like OLEDs, OFETs, and solar cells. | Extended π-conjugation, potential for semiconducting properties. numberanalytics.com |

| Chemosensors | Detection of specific chemical species. | Thiol group for surface binding, isoquinoline as a signaling unit. nih.govnih.gov |

| Biomaterials/Medicinal Chemistry | Development of therapeutic agents and drug delivery systems. | Structural similarity to bioactive alkaloids, potential for functionalization. nih.govrsc.org |

Q & A

Basic: What are the established synthetic routes for isoquinoline-1-thiol, and how can purity and structural integrity be validated?

Methodological Answer:

this compound is commonly synthesized via transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates. For example, reacting this compound (1.6 g, 10 mmol) under General Procedure A yields a 65% product with characterization via NMR (DO, δ 8.73–7.50) . To ensure purity, combine chromatographic purification (e.g., silica gel) with spectroscopic validation (NMR, IR) and elemental analysis. For novel compounds, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended to confirm identity. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectral data .

Advanced: How does this compound participate in click chemistry reactions, and what experimental controls are critical for optimizing yields?

Methodological Answer:

this compound’s thiol group enables heteroatom-linked click chemistry, such as thiol-ene or thiol-Michael additions. To optimize reactions, control variables like solvent polarity (e.g., DMF vs. water), temperature, and catalyst presence (e.g., base or light for thiol-ene). Monitor reaction progress via TLC or in situ NMR. For reproducibility, include negative controls (e.g., omitting the catalyst) and validate product stability under reaction conditions. Kinetic studies using stopped-flow techniques can elucidate mechanistic pathways, while DFT calculations predict regioselectivity in complex systems .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- NMR : Assign peaks using coupling constants and deuterated solvents (e.g., DO for solubility shifts) .

- HPLC-MS : Quantify purity and detect byproducts; use C18 columns with acetonitrile/water gradients.

- FT-IR : Confirm thiol (-SH) stretches (~2550 cm) and absence of oxidation to disulfides.

For novel derivatives, supplement with NMR, X-ray crystallography, or cyclic voltammetry to assess electronic properties. Tabulate data against reference compounds (e.g., NIST entries) to resolve discrepancies .

Advanced: How can computational methods (e.g., DFT) guide the design of this compound-based catalysts or ligands?

Methodological Answer:

Density Functional Theory (DFT) predicts electronic properties, binding affinities, and reaction pathways. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Simulate transition states to assess activation barriers in catalytic cycles.

- Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate models.

Integrate computational results with experimental kinetics (e.g., Arrhenius plots) to refine mechanistic hypotheses. Use software like ORCA or NWChem for high-accuracy simulations .

Basic: How should researchers address contradictions in reported physicochemical data (e.g., melting points, NMR shifts) for this compound?

Methodological Answer:

Contradictions may arise from impurities, solvent effects, or instrumentation calibration. To resolve:

Replicate experiments : Reproduce synthesis and characterization under cited conditions.

Cross-validate techniques : Combine DSC (melting point), NMR, and single-crystal XRD for structural confirmation.

Consult authoritative databases : Compare with NIST or peer-reviewed studies for consensus values.

Document all experimental parameters (e.g., heating rates in DSC) to identify variability sources .

Advanced: What strategies optimize this compound’s stability in biological assays, and how are degradation products characterized?

Methodological Answer:

Thiols are prone to oxidation; stabilize via:

- Buffer selection : Use degassed PBS with EDTA to chelate metal catalysts.

- Cryopreservation : Store at -80°C under argon.

Monitor degradation via LC-MS/MS and identify products (e.g., disulfides) using isotopic labeling or tandem mass spectrometry. For in vitro assays, include reducing agents (e.g., TCEP) and validate stability over assay duration via time-course HPLC .

Basic: What are the best practices for documenting synthetic procedures and characterization data in publications?

Methodological Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Detail stoichiometry, solvents, and purification methods. For known compounds, cite literature; for new compounds, provide full spectroscopic data.

- Supporting information : Include raw NMR/FID files, chromatograms, and crystallographic data (CIF files).

- Reproducibility : Use SI units and specify instrument models (e.g., Bruker 400 MHz NMR) .

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs), and what analytical methods assess host-guest interactions?

Methodological Answer:

Functionalize MOFs via post-synthetic modification (PSM) using thiol-metal coordination. Characterize via:

- PXRD : Confirm framework integrity post-modification.

- BET analysis : Measure surface area changes to confirm grafting.

- XPS : Validate sulfur-metal bonding.

Monitor guest uptake via NMR titration or fluorescence quenching. Computational docking (AutoDock Vina) predicts binding modes .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with oxidizing agents (e.g., NaOCl) and dispose via hazardous waste protocols.

Document risk assessments and Material Safety Data Sheets (MSDS) for institutional compliance .

Advanced: How do solvent effects influence the tautomeric equilibria of this compound, and what spectroscopic methods detect these shifts?

Methodological Answer:

Polar aprotic solvents (e.g., DMSO) stabilize thione tautomers via hydrogen bonding, while nonpolar solvents favor thiol forms. Detect tautomers using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.